![molecular formula C16H21NO4 B1427283 Methyl 4-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)benzoate CAS No. 1338243-88-1](/img/structure/B1427283.png)
Methyl 4-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)benzoate
Overview
Description
Synthesis Analysis
The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The molecular structure of “Methyl 4-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)benzoate” is unique and allows for diverse applications in scientific research.Chemical Reactions Analysis
The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Scientific Research Applications
Synthesis and Chemical Properties
- Methyl 4-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)benzoate is used as a precursor in the synthesis of various cyclopropyl-containing amino acids. It demonstrates reactivity in Michael additions and Diels–Alder reactions, leading to protected amino acids for use in further chemical synthesis (Limbach, Lygin, Es-Sayed, & Meijere, 2009).
Applications in Peptide Synthesis
- This compound is employed in the creation of peptides containing aminomalonate and (amino)(cyano)acetate residues. These peptides can undergo C-alkylation and react with Michael acceptors, contributing to the development of peptides with modified backbones, which are of interest in the study of peptide structure and function (Matt & Seebach, 1998).
Contribution to Liquid Crystalline Mixtures
- In the field of materials science, derivatives of this compound have been incorporated into liquid crystalline mixtures. These mixtures are studied for their transition temperature, optical texture, density, and birefringence, which are critical properties in the development of new materials with unique optical and electronic characteristics (Shahina, Fakruddin, Subhan, & Rangappa, 2016).
Role in Polymerization Processes
- In polymer science, tert-butoxy derivatives, closely related to this compound, are used as initiators for polymerization processes. Studies on such derivatives help in understanding the kinetics and mechanisms of polymerization, which is fundamental in creating various polymeric materials (Allen & Bevington, 1961).
Involvement in the Synthesis of Fluorescent Amino Acid Derivatives
- This compound serves as a building block in synthesizing highly fluorescent amino acid derivatives. Such derivatives are valuable in biochemical and medical research, especially in developing fluorescent probes and markers for biological systems (Guzow, Szabelski, Malicka, & Wiczk, 2001).
Use in Developing Anti-Juvenile Hormone Agents
- Derivatives of this compound have been studied for their potential as anti-juvenile hormone agents in pest control. These studies contribute significantly to the field of agricultural chemistry, providing insights into novel methods for pest management (Kuwano, Fujita, Furuta, & Yamada, 2008).
Mechanism of Action
properties
IUPAC Name |
methyl 4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-15(2,3)21-14(19)17-16(9-10-16)12-7-5-11(6-8-12)13(18)20-4/h5-8H,9-10H2,1-4H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHYXLNOQOLLSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=CC=C(C=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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